methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the hydroxymethyl and carboxylate groups. Common synthetic routes include:
Ring-closing metathesis (RCM): : This method involves the formation of the bicyclic structure through the reaction of a diene with a suitable catalyst.
Carboxylation: : The carboxylate group is introduced using reagents such as carbon dioxide or carboxylic acid derivatives under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: : Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: : Reduction reactions typically yield alcohols or amines.
Substitution: : Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 1-(hydroxymethyl)-2-oxabicyclo[22
Medicine: The compound may be explored for its medicinal properties, including its potential use as a drug precursor or in the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.2.1]octane-4-carboxylate
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]octane-4-carboxylate
Uniqueness: Methyl 1-(hydroxymethyl)-2-oxabicyclo[222]octane-4-carboxylate stands out due to its specific bicyclic structure and the presence of both hydroxymethyl and carboxylate groups
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h11H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCDMWLEFSSRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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